molecular formula C41H43N3O9 B13400422 N4-Benzoyl-5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methylcytidine

N4-Benzoyl-5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methylcytidine

Cat. No.: B13400422
M. Wt: 721.8 g/mol
InChI Key: BYSCLUAIKFEFAH-UHFFFAOYSA-N
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Description

“N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43N3O9/c1-27-25-44(40(47)43-37(27)42-38(46)28-11-7-5-8-12-28)39-36(51-24-23-48-2)35(45)34(53-39)26-52-41(29-13-9-6-10-14-29,30-15-19-32(49-3)20-16-30)31-17-21-33(50-4)22-18-31/h5-22,25,34-36,39,45H,23-24,26H2,1-4H3,(H,42,43,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSCLUAIKFEFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, “N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe for investigating biochemical pathways or as a lead compound for drug discovery.

Medicine

In medicine, the compound may have potential therapeutic applications. Its unique structure could be explored for activity against specific diseases or conditions, and it may serve as a template for designing new drugs.

Industry

In industrial applications, “N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which “N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” include other benzamide derivatives, tetrahydrofuran-containing compounds, and pyrimidinone-based molecules.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity may confer unique properties, such as specific binding affinities, reactivity, and biological activity, distinguishing it from other similar compounds.

Biological Activity

N4-Benzoyl-5'-O-DMT-2'-O-(2-Methoxyethyl)-5-methylcytidine (often abbreviated as Bz-DMT-MOE-rMeC) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of cancer and viral research. This compound is a cytidine analog that incorporates various functional groups, enhancing its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C49H58N5O10PC_{49}H_{58}N_{5}O_{10}P with a molecular weight of approximately 721.79 g/mol. The compound features a benzoyl group, dimethoxytrityl (DMT) protection at the 5' position, and a methoxyethyl modification at the 2' position, which collectively influence its biological properties and stability.

1. Inhibition of DNA Methyltransferases

One of the primary biological activities attributed to this compound is its role as an inhibitor of DNA methyltransferases (DNMTs). Research indicates that it can inhibit DNMTs similarly to Zebularine, a known DNMT inhibitor. This inhibition can lead to demethylation of DNA, potentially reversing silencing of tumor suppressor genes in cancer cells .

2. Antiviral Properties

The compound has also been explored for its antiviral properties. It has been utilized in studies targeting viral replication mechanisms, where modifications to nucleosides can enhance their efficacy against viral infections . The structural modifications present in this compound may improve its ability to mimic natural nucleotides, thereby interfering with viral RNA synthesis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Inhibition of DNMTsPrevents methylation of DNA
Antiviral ActionInterferes with viral RNA synthesis
Potential Anti-cancer EffectsReverses gene silencing

Case Study: Anticancer Research

A study published in Nucleic Acids Research demonstrated that this compound could effectively induce apoptosis in cancer cell lines by reactivating silenced genes through demethylation processes. The results indicated significant decreases in cell viability in treated groups compared to controls, suggesting its potential as a therapeutic agent in oncology .

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